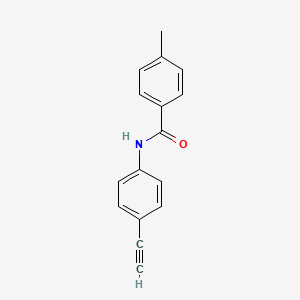

N-(4-ethynylphenyl)-4-methylbenzamide

Description

Contextual Significance of Ethynylphenyl-Benzamide Scaffolds in Organic Chemistry

Ethynylphenyl-benzamide scaffolds are of considerable importance in organic chemistry due to their versatile nature. The benzamide (B126) moiety is a common feature in many biologically active compounds and pharmaceuticals, valued for its ability to form stable hydrogen bonds and its relative resistance to metabolic degradation. researchgate.netnanobioletters.com The amide bond itself is a cornerstone of peptide and protein chemistry.

The ethynylphenyl group, on the other hand, provides a rigid, linear element and a site for further chemical modification. The terminal alkyne is particularly useful in "click chemistry" and Sonogashira coupling reactions, allowing for the construction of more complex molecules and polymers. wikipedia.orglibretexts.orgorganic-chemistry.org This combination of a biologically relevant scaffold with a versatile functional group for further elaboration makes ethynylphenyl-benzamide derivatives highly attractive for the synthesis of novel compounds with tailored properties.

Overview of Key Research Avenues for N-(4-Ethynylphenyl)-4-methylbenzamide

Current research on this compound and related structures is primarily focused on two major areas: materials science and medicinal chemistry. In materials science, the rigid, rod-like structure of molecules containing the ethynylphenyl unit is exploited in the design of liquid crystals, conductive polymers, and other functional organic materials. nih.govmit.edu The ability of the alkyne to participate in polymerization reactions is a key aspect of this research. libretexts.org

In medicinal chemistry, the benzamide core is a well-established pharmacophore found in a wide range of therapeutic agents, including anti-inflammatory, antimicrobial, and anticancer drugs. nanobioletters.comontosight.ai The ethynylphenyl moiety can act as a structural element to orient other functional groups for optimal interaction with biological targets or can be involved in covalent interactions with specific enzymes or receptors. The exploration of benzamide derivatives as potential inhibitors of enzymes like histone deacetylases and FtsZ highlights the ongoing interest in this class of compounds. acs.orgnih.gov

Historical Development of Related Chemical Entities in Advanced Synthesis and Applications

The historical development of compounds related to this compound can be traced through the independent evolution of benzamide chemistry and the application of cross-coupling reactions. Benzamide itself has been known since the 19th century, with its derivatives gaining prominence as pharmaceuticals in the 20th century. wikipedia.org

The advent of palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling developed in the 1970s, revolutionized the synthesis of aryl alkynes. wikipedia.orgorganic-chemistry.org This powerful tool allowed for the direct connection of terminal alkynes to aryl halides, paving the way for the efficient synthesis of molecules like this compound and its analogs. The subsequent development of milder and more efficient catalytic systems has further expanded the accessibility and application of these compounds in advanced synthesis.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-ethynylphenyl)-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO/c1-3-13-6-10-15(11-7-13)17-16(18)14-8-4-12(2)5-9-14/h1,4-11H,2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIAYEZOBJYIXID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N 4 Ethynylphenyl 4 Methylbenzamide and Its Analogues

Strategies for Amide Bond Formation in N-(4-Ethynylphenyl)-4-methylbenzamide Synthesis

Coupling Reactions of Carboxylic Acids and Amines

A direct and atom-economical approach to forming the amide bond is the coupling of a carboxylic acid with an amine. In the context of this compound synthesis, this involves the reaction between 4-methylbenzoic acid and 4-ethynylaniline (B84093). However, the direct reaction between a carboxylic acid and an amine is often inefficient due to the formation of a non-reactive ammonium (B1175870) carboxylate salt. To overcome this, various coupling agents are employed to activate the carboxylic acid.

Commonly used coupling agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. To enhance the efficiency and minimize side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) are often included. These additives can form activated esters with the carboxylic acid, which are less prone to side reactions and racemization.

The reaction is typically carried out in aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature. The choice of coupling agent and additives can be crucial for achieving high yields, especially when dealing with electron-deficient amines or sterically hindered substrates.

Table 1: Common Coupling Agents for Amide Bond Formation

| Coupling Agent | Additive(s) | Typical Solvent(s) | Key Features |

| EDC | HOBt, DMAP | DCM, DMF | Water-soluble urea (B33335) byproduct, good for a wide range of substrates. |

| DCC | HOBt, DMAP | DCM, THF | Insoluble dicyclohexylurea byproduct, easily removed by filtration. |

| HATU | DIPEA | DMF | High efficiency, particularly for difficult couplings. |

| BOP-Cl | Et3N | CH2Cl2 | Effective for hindered substrates. |

Acylation Reactions with Benzoyl Chlorides

An alternative and often more reactive approach to amide bond formation is the acylation of an amine with a benzoyl chloride. For the synthesis of this compound, this would involve the reaction of 4-ethynylaniline with 4-methylbenzoyl chloride. This method, often referred to as the Schotten-Baumann reaction, is typically rapid and high-yielding.

The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct that is formed. Common bases include tertiary amines like triethylamine (B128534) or pyridine (B92270), or an aqueous solution of sodium hydroxide. The choice of solvent can vary, with aprotic solvents like dichloromethane or a biphasic system with water being common. The high reactivity of acyl chlorides makes this a very effective method, though care must be taken to handle these moisture-sensitive reagents.

Introduction and Functionalization of the Ethynyl (B1212043) Moiety

The ethynyl group is a key functional handle in this compound, allowing for a wide range of subsequent modifications. Its introduction onto the aniline (B41778) ring is a crucial aspect of the synthesis of the anilino precursor.

Sonogashira Coupling Reactions and Related Cross-Coupling Methods

The Sonogashira coupling is a powerful and widely used cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. researchgate.net In the synthesis of 4-ethynylaniline, a common strategy involves the coupling of a protected alkyne, such as trimethylsilylacetylene (B32187) (TMSA), with a haloaniline, typically 4-iodoaniline. nih.gov

This reaction is catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0), and a copper(I) co-catalyst, like copper(I) iodide. nih.gov An amine base, such as triethylamine or diisopropylamine, is used both as a solvent and to neutralize the hydrogen halide formed during the reaction. The reaction proceeds under mild conditions and is tolerant of a wide variety of functional groups. researchgate.net After the coupling reaction, the protecting group on the alkyne is removed to yield the terminal alkyne.

Table 2: Typical Conditions for Sonogashira Coupling

| Component | Example Reagent(s) | Role |

| Aryl Halide | 4-Iodoaniline, 4-Bromoaniline | Electrophile |

| Alkyne | Trimethylsilylacetylene (TMSA) | Nucleophile precursor |

| Palladium Catalyst | Pd(PPh3)4, PdCl2(PPh3)2 | Primary catalyst |

| Copper Co-catalyst | CuI | Activates the alkyne |

| Base | Triethylamine, Diisopropylamine | Solvent and acid scavenger |

Alkyne Protection and Deprotection Strategies

In many synthetic routes, it is advantageous to use a protected terminal alkyne in the Sonogashira coupling and other steps to prevent unwanted side reactions. The most common protecting groups for alkynes are silyl (B83357) groups, such as trimethylsilyl (B98337) (TMS) and triisopropylsilyl (TIPS). nih.govglenresearch.com These groups are readily introduced and can be selectively removed under specific conditions.

The TMS group is relatively labile and can be removed under mild basic conditions, such as treatment with potassium carbonate in methanol, or with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). glenresearch.comrowan.edu The bulkier TIPS group is more robust and requires stronger conditions for removal, often involving TBAF or silver fluoride. nih.govtcichemicals.com This differential stability allows for selective deprotection strategies in more complex molecules. The choice of protecting group depends on the stability required during the synthetic sequence.

Derivatization and Scaffold Modification

The this compound scaffold can be readily modified to generate a library of analogues for various applications. Derivatization can occur at the terminal alkyne or by modification of the benzamide (B126) core.

The terminal alkyne is a particularly versatile functional group for derivatization, most notably through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov This reaction allows for the efficient and specific formation of a 1,2,3-triazole ring by reacting the alkyne with an organic azide (B81097). This method is highly modular, enabling the introduction of a wide array of substituents onto the N-(4-ethynylphenyl) moiety.

Scaffold modification can also involve alterations to the benzamide portion of the molecule. For instance, different substituted benzoic acids or benzoyl chlorides can be used in the initial amide bond formation to introduce various functional groups on the benzoyl ring. Similarly, modifications to the aniline ring, prior to the introduction of the ethynyl group, can provide another avenue for structural diversity. These modifications can be used to tune the electronic and steric properties of the molecule.

Synthesis of Substituted Benzamide Analogues

The core structure of this compound can be accessed through standard amide bond formation, typically involving the coupling of 4-ethynylaniline with 4-methylbenzoyl chloride or a similarly activated carboxylic acid derivative. However, more advanced strategies are often required to introduce the terminal ethynyl group, especially when synthesizing analogues with various substitution patterns.

A prevalent and highly effective method for the introduction of the ethynyl moiety is the Sonogashira cross-coupling reaction . wikipedia.orglibretexts.orgorganic-chemistry.org This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org In the context of synthesizing this compound analogues, this typically involves the coupling of a protected acetylene, such as trimethylsilylacetylene, with a halogenated N-phenyl-4-methylbenzamide precursor, for instance, N-(4-iodophenyl)-4-methylbenzamide. The silyl protecting group is then removed under basic conditions to yield the terminal alkyne.

The general synthetic approach can be summarized as follows:

Amide Formation: Reaction of a substituted 4-haloaniline with 4-methylbenzoyl chloride (or a substituted variant) to form the corresponding N-(4-halophenyl)-4-methylbenzamide. Common solvents for this reaction include dichloromethane (DCM) or tetrahydrofuran (B95107) (THF), often in the presence of a base like triethylamine (TEA) or pyridine to neutralize the HCl generated.

Sonogashira Coupling: The resulting N-(4-halophenyl)-4-methylbenzamide is then subjected to Sonogashira coupling conditions. This typically involves a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), a base (e.g., an amine such as triethylamine or diisopropylamine), and a terminal alkyne (often with a protecting group). libretexts.orgyoutube.com

Deprotection: If a protected alkyne is used, a final deprotection step is necessary. For a trimethylsilyl (TMS) group, this is commonly achieved using a mild base like potassium carbonate in methanol.

Variations of this methodology allow for the synthesis of a wide array of substituted analogues. For example, by starting with substituted 4-methylbenzoyl chlorides or substituted 4-iodoanilines, a diverse library of compounds can be generated with different electronic and steric properties.

| Starting Material 1 | Starting Material 2 | Key Reaction | Product |

| 4-Iodoaniline | 4-Methylbenzoyl chloride | Amidation | N-(4-Iodophenyl)-4-methylbenzamide |

| N-(4-Iodophenyl)-4-methylbenzamide | Trimethylsilylacetylene | Sonogashira Coupling | N-(4-((Trimethylsilyl)ethynyl)phenyl)-4-methylbenzamide |

| N-(4-((Trimethylsilyl)ethynyl)phenyl)-4-methylbenzamide | Potassium carbonate/Methanol | Deprotection | This compound |

| 4-Ethynylaniline | 4-Methylbenzoyl chloride | Amidation | This compound |

Generation of Complex Molecular Architectures Bearing the this compound Moiety

The true synthetic utility of this compound lies in the reactivity of its terminal alkyne. This functional group serves as a versatile linchpin for the construction of elaborate molecular structures, including macrocycles and polymers.

One of the most powerful reactions for this purpose is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of "click chemistry." This reaction allows for the efficient and highly selective formation of a 1,4-disubstituted 1,2,3-triazole ring by reacting the terminal alkyne of the benzamide with an organic azide. The resulting triazole ring is chemically stable and can act as a rigid linker, making this an ideal strategy for the synthesis of complex architectures. For instance, by reacting a bis-azide with two equivalents of this compound, a larger, symmetrical molecule can be readily assembled.

Furthermore, the ethynyl group can undergo homo- or cross-coupling reactions , such as the Glaser or Eglinton couplings, to form diacetylene-linked dimers and oligomers. These reactions are typically mediated by copper salts and can be used to create conjugated systems with interesting photophysical properties.

The synthesis of macrocycles is another important application. By designing a precursor that contains both an azide and an ethynylphenylamide moiety, an intramolecular CuAAC reaction can be employed to form a macrocyclic structure. Alternatively, the intermolecular reaction of a di-alkyne with a di-azide under high dilution conditions can also lead to the formation of macrocycles.

In the realm of polymer chemistry , this compound can serve as a monomer. The polymerization of terminal alkynes can be achieved through various methods, including transition metal-catalyzed processes. For example, rhodium or palladium catalysts can initiate the polymerization of the ethynyl group to form a polyacetylene backbone with the N-(4-phenyl)-4-methylbenzamide moiety as a pendant group. The properties of the resulting polymer, such as its solubility, thermal stability, and optical properties, can be tuned by the choice of catalyst and polymerization conditions.

| Reaction Type | Reactant(s) with this compound | Resulting Structure | Key Features |

| Azide-Alkyne Cycloaddition (Click Chemistry) | Organic Azide (R-N₃) | Triazole-linked conjugate | High efficiency, mild conditions, stable triazole linker |

| Glaser/Eglinton Coupling | Oxidizing agent (e.g., Cu(OAc)₂, pyridine) | Diacetylene-linked dimer | Formation of a conjugated diyne bridge |

| Intramolecular Cyclization | Precursor with both azide and ethynylphenylamide | Macrocycle | Formation of a cyclic structure |

| Polymerization | Transition metal catalyst (e.g., Rh, Pd) | Polyacetylene | Polymer with benzamide pendant groups |

Chemical Reactivity and Mechanistic Investigations of N 4 Ethynylphenyl 4 Methylbenzamide

Click Chemistry Reactions: Principles and Applications

Click chemistry refers to a class of reactions that are rapid, efficient, and specific, yielding a single, stable product. These reactions are characterized by their high yields, tolerance of a wide range of functional groups and solvents (including water), and simple purification procedures. organic-chemistry.orgwikipedia.org The most prominent example of click chemistry is the azide-alkyne cycloaddition.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with N-(4-Ethynylphenyl)-4-methylbenzamide

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, involving the reaction between a terminal alkyne and an azide (B81097) to exclusively form a 1,4-disubstituted 1,2,3-triazole. wikipedia.org The terminal ethynyl (B1212043) group of this compound makes it an ideal substrate for this transformation. The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt, such as copper(II) sulfate, in the presence of a reducing agent like sodium ascorbate. researchgate.net

The general mechanism involves the formation of a copper(I) acetylide intermediate from this compound. This intermediate then reacts with an organic azide in a stepwise manner to form a six-membered copper-containing ring, which subsequently rearranges and, upon protonolysis, yields the stable 1,4-disubstituted triazole product and regenerates the copper(I) catalyst. The reaction is significantly accelerated in aqueous media and can be further enhanced by the use of ligands that stabilize the copper(I) oxidation state. organic-chemistry.org

The reactivity of the alkyne in CuAAC is influenced by its electronic properties. While simple terminal alkynes are generally reactive, those conjugated with electron-withdrawing groups can exhibit enhanced reactivity. nih.gov In the case of this compound, the ethynylphenyl group is moderately activated, making it a suitable partner for a wide range of organic azides, from simple alkyl and aryl azides to more complex biomolecules. ossila.comrsc.org One-pot procedures where an organic azide is generated in situ followed by the CuAAC reaction are also common and highly efficient. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) utilizing this compound

While CuAAC is a powerful tool, the cytotoxicity of copper catalysts can limit its application in biological systems. Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a metal-free alternative. magtech.com.cn This reaction relies on the high ring strain of a cyclooctyne (B158145) derivative to react spontaneously with an azide. magtech.com.cn

In the context of this compound, it would typically be the reaction partner for a strained cyclooctyne that has been functionalized with a desired moiety. However, for the purpose of this discussion, we will consider the hypothetical scenario where a derivative of this compound is functionalized with an azide group and reacted with various cyclooctynes. The rate of the SPAAC reaction is highly dependent on the structure of the cyclooctyne. nih.gov For instance, difluorinated cyclooctynes (DIFO) and dibenzocyclooctynes (DIBO) exhibit high reactivity due to their significant ring strain. nih.gov The reaction proceeds via a concerted [3+2] cycloaddition mechanism, driven by the release of ring strain, to form a triazole product. researchgate.net

The choice of cyclooctyne allows for the tuning of reaction kinetics. Below is a table illustrating the relative reaction rates of different cyclooctynes with a model azide, which can be used to estimate the reactivity with an azide-functionalized derivative of this compound.

| Cyclooctyne Derivative | Second-Order Rate Constant (M⁻¹s⁻¹) with Benzyl (B1604629) Azide |

| Cyclooctyne (OCT) | ~10⁻³ |

| Monofluorinated Cyclooctyne (MOFO) | ~10⁻² |

| Difluorinated Cyclooctyne (DIFO) | ~10⁻¹ |

| Dibenzocyclooctyne (DIBO) | ~10⁻¹ |

| Bicyclononyne (BCN) | ~1 |

This table presents representative data for illustrative purposes. magtech.com.cnresearchgate.net

Evaluation of Reaction Kinetics and Efficiency in Click Conjugations

The kinetics of CuAAC reactions involving this compound are expected to be influenced by several factors, including the nature of the copper catalyst, the solvent, and the specific azide coupling partner. The use of accelerating ligands, such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), can significantly enhance the reaction rate, particularly in aqueous solutions. nih.gov

The efficiency of the conjugation is typically high, with reactions often proceeding to completion in a short time at room temperature. rsc.org The progress of the reaction can be monitored by standard analytical techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or nuclear magnetic resonance (NMR) spectroscopy.

Below is a hypothetical data table illustrating the effect of different catalytic systems on the reaction of this compound with benzyl azide.

| Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) for >95% Conversion |

| CuSO₄/Sodium Ascorbate | H₂O/t-BuOH | 25 | 2 |

| CuI | DMF | 25 | 6 |

| CuI/THPTA | H₂O | 25 | 0.5 |

| [Cu(CH₃CN)₄]PF₆ | CH₂Cl₂ | 25 | 4 |

This table is for illustrative purposes and represents typical outcomes for CuAAC reactions. researchgate.netnih.gov

Other Important Organic Transformations

Electrophilic Aromatic Substitution on Phenyl Rings

This compound has two phenyl rings that can potentially undergo electrophilic aromatic substitution. The reactivity and regioselectivity of these substitutions are governed by the electronic nature of the substituents on each ring.

The phenyl ring derived from 4-ethynylaniline (B84093) (Ring A) is substituted with an amide nitrogen and an ethynyl group. The amide group (-NHCO-) is a powerful ortho-, para-directing and activating group due to the lone pair on the nitrogen atom participating in resonance with the ring. Conversely, the ethynyl group is weakly deactivating. The activating effect of the amide group is expected to dominate, directing incoming electrophiles to the positions ortho to the amide.

The phenyl ring derived from 4-methylbenzoyl chloride (Ring B) is substituted with a carbonyl group and a methyl group. The carbonyl of the amide linkage (-CONH-) is a meta-directing and deactivating group. The methyl group is an ortho-, para-directing and activating group. In this case, the directing effects are synergistic, favoring substitution at the positions ortho to the activating methyl group and meta to the deactivating carbonyl group.

A study on the electrophilic substitution of N-phenylbenzamide indicates that the ring attached to the nitrogen is activated, while the ring attached to the carbonyl is deactivated. chegg.com Therefore, electrophilic substitution on this compound is predicted to occur preferentially on Ring A, ortho to the amide substituent.

Radical Processes and Related Reaction Mechanisms

The ethynyl group of this compound is susceptible to radical addition reactions. mdpi.com The addition of a radical species (R•) to the alkyne can proceed via two possible pathways, leading to two different vinyl radical intermediates. The regioselectivity of the addition is determined by the relative stability of these intermediates. Generally, the radical will add to the less substituted carbon of the alkyne, leading to the more substituted and more stable radical intermediate.

For the terminal alkyne in this compound, the addition of a radical will preferentially occur at the terminal carbon, resulting in a vinyl radical stabilized by the adjacent phenyl ring. This intermediate can then be trapped by another molecule or undergo further reactions. youtube.com

Radical reactions can be initiated by various methods, including the use of radical initiators like azobisisobutyronitrile (AIBN) or by photoredox catalysis. nih.govnih.gov For example, the addition of a thiyl radical (RS•) to the alkyne would proceed as follows:

Initiation: Generation of the thiyl radical from a thiol precursor.

Propagation: Addition of the thiyl radical to the terminal carbon of the ethynyl group to form a vinyl radical intermediate. This intermediate then abstracts a hydrogen atom from another thiol molecule to yield the vinyl sulfide (B99878) product and regenerate the thiyl radical.

Such radical additions can be highly efficient and provide a route to a variety of functionalized alkene derivatives of this compound. mdpi.com

Catalytic Studies Involving this compound as a Substrate or Ligand

Further research and publication in the field of catalysis would be necessary to provide the specific information requested.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of this compound in solution. Both ¹H and ¹³C NMR provide unambiguous evidence for the molecule's atomic connectivity and offer insights into its conformational dynamics.

The ¹H NMR spectrum is expected to display distinct signals corresponding to each unique proton environment. The protons on the two aromatic rings would appear as doublets in the aromatic region (typically δ 7.0-8.0 ppm), a result of coupling to their neighboring protons. The methyl protons of the p-toluoyl group would present as a characteristic singlet around δ 2.4 ppm. The amide proton (N-H) would be observed as a broad singlet, with its chemical shift being sensitive to solvent and concentration, while the terminal acetylenic proton would appear as a sharp singlet around δ 3.1 ppm.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom. The spectrum would show distinct signals for the carbonyl carbon (δ ~166 ppm), the quaternary carbons of the aromatic rings, the protonated aromatic carbons, the methyl carbon (δ ~21 ppm), and the two sp-hybridized carbons of the ethynyl group (δ ~77-84 ppm).

Conformational analysis of benzamides by NMR reveals the potential for restricted rotation around the amide C-N bond, leading to the possibility of cis and trans conformers. nih.gov However, for N-aryl benzamides, the trans conformation is generally favored due to lower steric hindrance. The relative orientation of the two phenyl rings with respect to the central amide plane is also a key conformational feature. These orientations are influenced by electronic and steric effects and can be probed by advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY).

| ¹H NMR | ¹³C NMR | |||

|---|---|---|---|---|

| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |

| Ar-H (toluoyl) | 7.75 | d | C=O | 165.8 |

| Ar-H (ethynylphenyl) | 7.62 | d | Ar-C (quaternary) | 129-142 |

| Ar-H (toluoyl) | 7.28 | d | Ar-CH | 120-133 |

| Ar-H (ethynylphenyl) | 7.48 | d | C≡C | 83.5 |

| N-H | 8.20 | s (broad) | C≡CH | 77.4 |

| ≡C-H | 3.11 | s | CH₃ | 21.5 |

| CH₃ | 2.43 | s |

X-ray Crystallography for Solid-State Structure Determination and Crystal Packing Analysis

Single-crystal X-ray crystallography provides the most definitive information about the molecular structure in the solid state, including bond lengths, bond angles, and torsional angles. While a specific structure for this compound may not be publicly available, analysis of closely related benzamides allows for a detailed prediction of its solid-state characteristics. nih.govnih.gov

The molecule is expected to feature a nearly planar amide linkage (-C(O)NH-). The two aryl rings are likely tilted with respect to this amide plane and also with respect to each other, with a significant dihedral angle between them to minimize steric repulsion. nih.gov

Crystal packing is anticipated to be dominated by intermolecular hydrogen bonding and π-π stacking interactions. A primary and highly directional N-H···O=C hydrogen bond between the amide groups of adjacent molecules is expected, leading to the formation of one-dimensional chains or tapes. nih.gov These chains would then be further organized by weaker C-H···π interactions and offset π-π stacking between the electron-rich aromatic rings, contributing to a stable, three-dimensional supramolecular architecture.

| Parameter | Predicted Value/Feature |

|---|---|

| Crystal System | Monoclinic or Triclinic |

| Space Group | P2₁/c or P-1 (common for centrosymmetric packing) |

| Key Intermolecular Interaction | N-H···O=C hydrogen bonding |

| Secondary Interaction | π-π stacking, C-H···π interactions |

| Dominant Packing Motif | Hydrogen-bonded chains or dimers |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is essential for the unequivocal confirmation of the molecular formula of this compound. Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 ppm). This precision allows for the determination of the elemental composition.

For this compound, the molecular formula is C₁₆H₁₃NO. HRMS analysis, often using electrospray ionization (ESI), would detect the protonated molecule [M+H]⁺. The experimentally measured m/z value for this ion would be compared against the theoretically calculated exact mass. A close match between the observed and calculated mass confirms the molecular formula and rules out other potential formulas with the same nominal mass.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₁₃NO |

| Ion Analyzed | [M+H]⁺ |

| Calculated Exact Mass | 236.1070 Da |

| Expected Experimental Format | HRMS (ESI) m/z: [M+H]⁺ Calcd for C₁₆H₁₄NO⁺ 236.1070; Found [value ± 0.0005]. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in this compound by probing their characteristic vibrational modes.

The FT-IR spectrum is expected to be dominated by several key absorption bands. A sharp, medium-intensity band around 3300 cm⁻¹ corresponds to the N-H stretching vibration of the secondary amide. The terminal alkyne should exhibit a sharp, weak C≡C-H stretch near 3290 cm⁻¹ and a weak C≡C triple bond stretch around 2110 cm⁻¹. libretexts.org The most intense band in the spectrum is typically the C=O stretch (Amide I band) appearing around 1660 cm⁻¹. The N-H bending vibration (Amide II band) is expected near 1530 cm⁻¹. Aromatic C=C stretching vibrations will produce several bands in the 1600-1450 cm⁻¹ region, while C-H stretches from the aromatic rings and methyl group will appear just below and above 3000 cm⁻¹. vscht.cz

Raman spectroscopy provides complementary information. While the polar C=O and N-H bonds give strong IR signals, the non-polar, symmetric C≡C and aromatic C=C bonds are expected to produce strong signals in the Raman spectrum, making it particularly useful for characterizing the carbon skeleton.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| N-H stretch | Amide | ~3300 | Medium, Sharp |

| ≡C-H stretch | Alkyne | ~3290 | Medium, Sharp |

| C-H stretch (Aromatic/Methyl) | Ar-H, CH₃ | 3100-2850 | Medium-Strong |

| C≡C stretch | Alkyne | ~2110 | Weak |

| C=O stretch (Amide I) | Amide | ~1660 | Very Strong |

| C=C stretch (Aromatic) | Aromatic Ring | 1600-1450 | Medium-Variable |

| N-H bend (Amide II) | Amide | ~1530 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The structure of this compound contains several chromophores—the toluoyl group, the ethynylphenyl group, and the amide linkage—that form an extended conjugated π-electron system. This extensive conjugation is expected to give rise to strong absorptions in the UV region.

The primary electronic transitions anticipated are π→π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. elte.hu Due to the extended conjugation across the molecule, these transitions are expected to occur at longer wavelengths (a red shift) compared to non-conjugated systems like simple benzene (B151609) or acetophenone. Multiple π→π* bands are likely, corresponding to different transitions within the molecular orbital framework. A much weaker n→π* transition, associated with the excitation of a non-bonding electron from the carbonyl oxygen to a π* antibonding orbital, is also expected at a longer wavelength but with significantly lower intensity. libretexts.org The position of the absorption maxima (λ_max) can be influenced by solvent polarity.

| Transition Type | Orbitals Involved | Expected λ_max Region (nm) | Expected Molar Absorptivity (ε) |

|---|---|---|---|

| π→π | π → π | 250-320 | High (>10,000 L mol⁻¹ cm⁻¹) |

| n→π | n → π | >320 | Low (<1,000 L mol⁻¹ cm⁻¹) |

Conclusion

N-(4-ethynylphenyl)-4-methylbenzamide is a molecule of significant academic interest, bridging the fields of organic synthesis, materials science, and medicinal chemistry. Its synthesis, leveraging established amide bond formation and powerful cross-coupling reactions, provides access to a versatile building block. The combination of the biologically relevant benzamide (B126) scaffold and the functionally adaptable ethynylphenyl unit opens up numerous avenues for future research. Further exploration of this and related compounds is likely to lead to the development of novel materials with unique properties and new therapeutic agents with improved efficacy.

Computational and Theoretical Chemistry Studies of N 4 Ethynylphenyl 4 Methylbenzamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N-(4-ethynylphenyl)-4-methylbenzamide, DFT calculations can predict its geometry, electronic properties, and reactivity. A common approach involves geometry optimization followed by frequency calculations to ensure the structure corresponds to a local minimum on the potential energy surface. Functionals like B3LYP with a basis set such as 6-311++G(d,p) are often employed for such studies on organic molecules. researchgate.net

Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. For benzamide (B126) derivatives, the HOMO is typically localized on the more electron-rich parts of the molecule, such as the phenyl rings, while the LUMO is often distributed over the electron-accepting regions. In this compound, the electron density in the HOMO is expected to be distributed across the 4-methylbenzamide (B193301) moiety, while the LUMO may be centered on the ethynylphenyl group.

DFT calculations also allow for the computation of various global reactivity descriptors, which provide further insights into the molecule's stability and reactivity. These descriptors are calculated from the HOMO and LUMO energies.

Table 1: Hypothetical Global Reactivity Descriptors for this compound calculated using DFT

| Parameter | Formula | Description | Hypothetical Value |

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital | -6.5 eV |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital | -1.5 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicator of chemical reactivity and stability | 5.0 eV |

| Ionization Potential (IP) | -EHOMO | Energy required to remove an electron | 6.5 eV |

| Electron Affinity (EA) | -ELUMO | Energy released when an electron is added | 1.5 eV |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Tendency to attract electrons | 4.0 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution | 2.5 eV |

| Chemical Softness (S) | 1/(2η) | Reciprocal of hardness, indicates reactivity | 0.2 eV⁻¹ |

| Electrophilicity Index (ω) | χ²/(2η) | Propensity to accept electrons | 3.2 eV |

These predicted values help in understanding the molecule's behavior in chemical reactions, with the electrophilicity index, for example, quantifying its ability to act as an electrophile.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. MD simulations can provide a detailed understanding of the conformational landscape and dynamic behavior of this compound in various environments, such as in a vacuum or in a solvent. nih.govacs.org By simulating the molecule's movements over time, MD can reveal the preferred conformations, the flexibility of different parts of the molecule, and the energetic barriers between different conformational states. nih.govnih.gov

For a molecule like this compound, key conformational features include the dihedral angles between the two phenyl rings and the amide plane. MD simulations can explore the rotational freedom around the amide bond and the bonds connecting the phenyl rings to the amide group. The results can be analyzed to generate a Ramachandran-like plot for the key dihedral angles, showing the most populated (lowest energy) conformational regions.

The stability of the molecule's conformation is often assessed by calculating the root-mean-square deviation (RMSD) of the atomic positions over the simulation time. A stable simulation will show the RMSD values fluctuating around a constant average value. nih.gov Furthermore, root-mean-square fluctuation (RMSF) analysis can identify which parts of the molecule are the most flexible. For this compound, the terminal methyl and ethynyl (B1212043) groups, as well as the phenyl rings, are likely to exhibit higher fluctuations.

MD simulations of aromatic amides have shown that intermolecular interactions, such as π-π stacking between the aromatic rings, can play a significant role in their assembly and stability. nih.govacs.org In a condensed phase, MD can also be used to study how solvent molecules interact with different parts of the this compound molecule.

Quantum Chemical Investigations of Reaction Pathways and Transition States

Quantum chemical methods, including DFT, are instrumental in investigating the mechanisms of chemical reactions. nih.gov For this compound, these methods can be used to explore potential reaction pathways, such as its synthesis, degradation, or metabolic transformations. By mapping the potential energy surface (PES) of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states. nih.gov

The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. Quantum chemical calculations can determine the geometry and energy of the transition state, which are crucial for calculating the reaction rate. nih.gov Techniques like synchronous transit-guided quasi-Newton (STQN) methods are often used to locate transition state structures.

For example, in the synthesis of this compound from 4-ethynylaniline (B84093) and 4-methylbenzoyl chloride, quantum chemical calculations could elucidate the step-by-step mechanism of the amide bond formation. This would involve modeling the nucleophilic attack of the amine on the carbonyl carbon of the acid chloride, the formation of a tetrahedral intermediate, and the subsequent elimination of a chloride ion. The calculated activation energies for each step would reveal the rate-determining step of the reaction.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. unair.ac.idjppres.com A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. researchgate.netigi-global.comnih.gov

To develop a QSAR model for analogs of this compound, a dataset of structurally related compounds with their experimentally measured biological activities (e.g., enzyme inhibition) is required. nih.govnih.govresearchgate.net Various molecular descriptors, which are numerical representations of the chemical structure, are then calculated for each compound. These descriptors can be categorized as constitutional, topological, geometric, electrostatic, and quantum chemical.

Multiple linear regression (MLR) or partial least squares (PLS) are common statistical methods used to build the QSAR equation, which takes the form:

Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where D₁, D₂, ..., Dₙ are the molecular descriptors, and c₁, c₂, ..., cₙ are their regression coefficients. The quality of the QSAR model is assessed by statistical parameters such as the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the Fischer statistic (F-test). researchgate.netnih.gov

Table 2: Example of a Hypothetical QSAR Study Dataset for this compound Analogs

| Compound | R¹ | R² | LogP | Molar Refractivity | Dipole Moment | Observed Activity (pIC₅₀) | Predicted Activity (pIC₅₀) |

| 1 | -H | -H | 3.5 | 70 | 3.2 | 5.8 | 5.7 |

| 2 | -CH₃ | -H | 4.0 | 75 | 3.1 | 6.2 | 6.3 |

| 3 | -Cl | -H | 4.2 | 75 | 4.5 | 6.5 | 6.4 |

| 4 | -H | -NO₂ | 3.6 | 75 | 5.8 | 5.5 | 5.6 |

| 5 | -CH₃ | -NO₂ | 4.1 | 80 | 5.7 | 5.9 | 5.9 |

A successful QSAR model for this series might reveal, for instance, that higher lipophilicity (LogP) and a specific charge distribution are beneficial for the desired biological activity.

Molecular Electrostatic Potential (MESP) Analysis

The Molecular Electrostatic Potential (MESP) is a real space property that provides a visual understanding of the charge distribution in a molecule. researchgate.net It is calculated from the electron density and is useful for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions. The MESP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. researchgate.net

For this compound, the MESP map would likely show a region of high negative potential around the carbonyl oxygen atom of the amide group, indicating its role as a hydrogen bond acceptor. The hydrogen atom of the amide group (N-H) would exhibit a positive potential, making it a hydrogen bond donor. The π-systems of the phenyl rings and the ethynyl group would also have distinct electrostatic potentials, influencing their ability to participate in π-π stacking or other interactions. researchgate.net MESP analysis is a valuable tool for understanding intermolecular interactions, which are crucial for molecular recognition and binding to biological targets.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. researchgate.netresearchgate.net It examines the delocalization of electron density from filled Lewis-type orbitals (donors) to empty non-Lewis-type orbitals (acceptors). The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Applications in Chemical Biology and Medicinal Chemistry Research Excluding Clinical Data

Design and Synthesis of Bioorthogonal Probes Utilizing the Ethynyl (B1212043) Moiety

The terminal alkyne (ethynyl) functional group is a cornerstone of bioorthogonal chemistry. This moiety allows N-(4-ethynylphenyl)-4-methylbenzamide to function as a chemical reporter or a building block for more complex molecular probes. The ethynyl group can readily participate in highly specific and efficient ligation reactions that proceed under biological conditions without interfering with native biochemical processes.

The primary bioorthogonal reactions involving the ethynyl group are:

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click chemistry" reaction forms a stable triazole linkage between the ethynyl group of this compound and an azide-modified molecule.

Strain-promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free variant that utilizes a strained cyclooctyne (B158145), offering an alternative for cellular environments where copper toxicity is a concern.

By leveraging these reactions, researchers can synthesize probes for various applications, such as attaching fluorescent dyes, affinity tags (like biotin), or other reporter molecules to this compound, assuming it is bound to a biological target.

Development of Ligands for Molecular Targets

The N-phenylbenzamide scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous compounds designed to interact with specific biological targets. This suggests that this compound could serve as a foundational structure for developing novel ligands.

Protein Kinases: The N-phenylbenzamide linker is a key structural feature in many Type-II protein kinase inhibitors, which bind to the inactive conformation of the enzyme. scirp.org Computational studies have explored novel N-phenylbenzamide derivatives as potential multi-kinase inhibitors, highlighting the versatility of this scaffold. scirp.org The core structure of this compound aligns with the general pharmacophore for this class of inhibitors, making it a candidate for investigation against various protein kinases. Its methyl group could occupy a hydrophobic pocket, while the amide moiety can form crucial hydrogen bonds within the kinase hinge region.

EGFR Tyrosine Kinase: Epidermal Growth Factor Receptor (EGFR) inhibitors are critical in oncology research. nih.gov Several generations of these inhibitors have been developed, with some featuring complex heterocyclic systems covalently or non-covalently binding to the ATP pocket of the enzyme. mdpi.comnih.gov While this compound is structurally simpler than many approved EGFR inhibitors, its fundamental benzamide (B126) structure makes it a relevant scaffold for initial screening and lead development in this area. researchgate.net

PfATP4: The Plasmodium falciparum cation-transporting ATPase 4 (PfATP4) is an essential ion pump in the malaria parasite and a validated drug target. nih.govbiorxiv.org Inhibitors of PfATP4 are structurally diverse, and their mechanism involves disrupting the parasite's sodium ion homeostasis. nih.govnih.govmmv.org Although no direct studies link this compound to PfATP4 inhibition, the urgent need for new antimalarials with novel mechanisms of action makes screening diverse chemical scaffolds like this one a viable research strategy. mmv.org

| Potential Enzyme Target | Rationale for Investigation | Key Structural Feature |

|---|---|---|

| Protein Kinases (General) | The N-phenylbenzamide scaffold is a known hinge-binding motif in Type-II kinase inhibitors. scirp.org | Amide linker for H-bonding; aromatic rings for hydrophobic interactions. |

| EGFR Tyrosine Kinase | Benzamide derivatives have been explored as foundational structures for kinase inhibitor design. researchgate.net | Core benzamide scaffold. |

| PfATP4 | Screening of diverse chemical libraries is a key strategy for identifying novel inhibitors of this essential malaria parasite enzyme. mmv.org | Novel chemical scaffold for this target. |

Understanding how a ligand binds to its receptor is fundamental for drug design. Should this compound show affinity for a particular receptor, its ethynyl group provides a powerful tool for elucidating these interactions. By using click chemistry to attach a photo-crosslinking group, researchers can create a probe that, upon binding and photoactivation, forms a covalent bond with the target protein. Subsequent proteomic analysis can then identify the specific binding site, providing invaluable molecular-level insights into the receptor-ligand interaction.

Bioconjugation Strategies for Labeling and Functionalizing Biomolecules

Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule. The ethynyl group of this compound makes it an ideal substrate for conjugation to biomolecules such as proteins, DNA, or glycans that have been metabolically or synthetically engineered to contain an azide (B81097) group. This strategy can be used for:

Activity-Based Protein Profiling (ABPP): If the compound acts as an enzyme inhibitor, an azide-bearing version of the target protein can be labeled with the ethynyl-containing compound to visualize or isolate the active enzyme.

Target Identification: A cell lysate can be treated with the compound, followed by the addition of an azide-tagged reporter (e.g., biotin-azide) and CuAAC reagents. The target protein, now biotinylated, can be pulled down and identified using mass spectrometry.

Fluorescent Labeling: Attaching a fluorescent dye via click chemistry allows for the visualization of the compound's localization within cells or tissues.

Applications in Combinatorial Chemistry for Lead Compound Generation

Combinatorial chemistry aims to rapidly synthesize large numbers of different but structurally related molecules, known as a chemical library. This compound is well-suited for this purpose in two main ways:

As a Scaffold: The core structure can be synthesized from 4-ethynylaniline (B84093) and 4-methylbenzoyl chloride. By using diverse substituted anilines and benzoic acids, a library of analogs can be created to explore structure-activity relationships (SAR).

As a Building Block for Diversification: The compound itself can be used as a starting point. The terminal alkyne is a versatile chemical handle that can be reacted with a library of different azide-containing molecules via click chemistry to generate a large and diverse set of final compounds for high-throughput screening. Virtual combinatorial chemistry approaches have been successfully used to design libraries based on the N-phenylbenzamide linker. scirp.org

Molecular Docking Studies for Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies would be a critical first step in identifying potential biological targets and predicting binding affinity.

A typical in silico workflow would involve:

Target Selection: Based on the N-phenylbenzamide scaffold, likely targets such as various protein kinases would be selected. scirp.orgscirp.org

Docking Simulation: The compound would be docked into the ATP-binding site of the selected kinases. The simulation would predict the binding pose and calculate a docking score, which estimates binding affinity.

Interaction Analysis: The predicted binding mode would be analyzed to identify key molecular interactions, such as hydrogen bonds between the amide N-H and C=O groups and the kinase hinge region, and hydrophobic interactions involving the phenyl and methylphenyl rings. nih.gov

These computational predictions provide a rational basis for prioritizing the compound for experimental validation and for guiding the design of more potent analogs.

| Computational Step | Objective | Expected Interactions for a Kinase Target |

|---|---|---|

| Target Identification | Identify potential protein targets based on scaffold similarity. | Proteins with ATP-binding pockets, such as kinases. |

| Molecular Docking | Predict the binding pose and estimate binding affinity (docking score). | Orientation within the active site that maximizes favorable interactions. |

| Binding Mode Analysis | Identify key non-covalent interactions stabilizing the complex. | Hydrogen bonds with hinge region; π-π stacking with aromatic residues; hydrophobic interactions in adjacent pockets. |

| Energy Calculation (e.g., MM/PBSA) | Refine binding free energy prediction. nih.gov | Quantitative estimate of binding strength. |

Applications in Materials Science and Polymer Chemistry

Integration of N-(4-Ethynylphenyl)-4-methylbenzamide into Functional Polymeric Materials

The presence of the ethynyl (B1212043) group allows this compound to act as a monomer or a functionalizing agent in the synthesis of advanced polymers. Aromatic polyamides, known for their exceptional thermal stability and mechanical strength, can be synthesized incorporating this molecule. The resulting polymers can benefit from the inherent properties of the benzamide (B126) structure while the ethynyl group provides a site for further chemical modifications or for creating cross-linked networks.

The polymerization of monomers containing ethynyl groups can lead to polymers with interesting electronic and optical properties. While specific data on polymers derived solely from this compound is not extensively detailed in the available literature, the general class of polyamides containing such functionalities is of significant research interest. The properties of these polymers can be tuned by copolymerization with other monomers, allowing for a high degree of control over the final material's characteristics.

Table 1: Potential Properties of Polyamides Incorporating this compound

| Property | Potential Advantage |

| Thermal Stability | High decomposition temperatures due to aromatic backbone. |

| Mechanical Strength | Rigid polymer chains can lead to high tensile strength and modulus. |

| Processability | Potential for improved solubility in organic solvents compared to unsubstituted aromatic polyamides. |

| Functionality | The terminal alkyne group allows for post-polymerization modification via "click" chemistry. |

Development of Organic Electronic Materials (e.g., OLEDs, PHOLEDs)

The conjugated system of this compound makes it a candidate for use in organic electronic materials. Organic Light-Emitting Diodes (OLEDs) and Phosphorescent Organic Light-Emitting Diodes (PHOLEDs) rely on organic molecules with specific electronic properties to generate light. The structure of this compound could potentially be incorporated into host materials or as a component of the emissive layer in such devices.

Fabrication of Supramolecular Architectures with Tailored Properties

The amide group in this compound is a strong hydrogen bond donor and acceptor, making it an excellent building block for the construction of supramolecular architectures. Through self-assembly driven by hydrogen bonding, this molecule can form well-ordered, one-, two-, or three-dimensional structures. These non-covalent interactions are directional and specific, allowing for the predictable formation of complex assemblies.

The resulting supramolecular structures can exhibit properties that are distinct from the individual molecules. For example, the formation of extended hydrogen-bonded networks can influence the material's mechanical properties, solubility, and even its photophysical behavior. The terminal alkyne group also offers a site for further reactions, potentially allowing for the polymerization of the self-assembled structure to create robust, covalently linked materials with a pre-defined architecture. The study of similar benzamide derivatives in the solid state has revealed the formation of intricate hydrogen-bonding patterns that dictate the crystal packing.

Functionalization of Surfaces and Nanomaterials

The terminal alkyne group of this compound provides a versatile handle for the functionalization of surfaces and nanomaterials. One of the most powerful methods for this is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. irjweb.comnih.govrsc.org This reaction is highly efficient and specific, allowing for the covalent attachment of the molecule to surfaces or nanoparticles that have been pre-functionalized with azide (B81097) groups. mdpi.com

This approach has been widely used to modify the surface of gold nanoparticles (AuNPs). nih.govmdpi.commdpi.com The functionalization of AuNPs with organic molecules can alter their physical and chemical properties, such as their stability in different solvents, their biocompatibility, and their recognition capabilities. nih.gov The amide group in this compound can introduce hydrogen-bonding capabilities to the nanoparticle surface, which could be used to direct their assembly or to interact with biological molecules.

Table 2: Methods for Surface Functionalization using this compound

| Method | Description | Potential Applications |

| Click Chemistry (CuAAC) | Covalent attachment to azide-functionalized surfaces via a triazole linkage. irjweb.comnih.govrsc.org | Creating stable, functional coatings on a wide range of materials. |

| Direct Alkyne Attachment | Direct interaction of the alkyne group with certain metal surfaces, such as gold. nih.gov | Simple and direct method for modifying metal nanoparticles and surfaces. |

The ability to tailor the surface properties of materials is crucial for a wide range of applications, from biosensors and drug delivery systems to catalysts and electronic devices. The use of molecules like this compound offers a route to creating highly functional and well-defined material interfaces.

Intermolecular Interactions and Crystal Engineering of N 4 Ethynylphenyl 4 Methylbenzamide Derivatives

Analysis of Hydrogen Bonding Networks

A predominant feature in the crystal structures of N-arylbenzamides is the formation of robust hydrogen bonding networks. The amide functional group (–CONH–) is a classic hydrogen bond donor (N–H) and acceptor (C=O), facilitating the assembly of molecules into predictable supramolecular synthons.

In analogous compounds like N-(4-methylphenyl)benzamide and N-(4-Chlorophenyl)-4-methylbenzamide, the most common hydrogen bonding motif involves the amide N–H group of one molecule donating a hydrogen bond to the carbonyl oxygen atom of a neighboring molecule. nih.govnih.govresearchgate.net This interaction, specifically an N−H···O hydrogen bond, typically results in the formation of infinite one-dimensional chains. nih.govnih.gov For instance, in the crystal structure of N-(4-methylphenyl)benzamide, molecules are linked into chains extending along the b-axis direction. nih.govresearchgate.net Similarly, molecules of N-(4-Chlorophenyl)-4-methylbenzamide form infinite C(4) chains along the a-axis via intermolecular N—H···O hydrogen bonds. nih.gov

Table 1: Hydrogen Bond Geometry in Analogous Benzamide (B126) Derivatives

| Compound Name | D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|---|

| N-(4-methylphenyl)benzamide nih.gov | N1—H1N···O1 | 0.826 | 2.117 | 2.9208 | 164.2 |

| N-(4-Chlorophenyl)-4-methylbenzamide nih.gov | N1—H1···O1 | 0.86 | 2.42 | 3.184 | 148 |

D = Donor atom; A = Acceptor atom

Investigation of Halogen Bonding Interactions

In derivatives of N-(4-ethynylphenyl)-4-methylbenzamide where a halogen atom (e.g., Cl, Br, I) is introduced onto one of the phenyl rings, halogen bonding can serve as a significant directional interaction for crystal engineering. Halogen bonding occurs when there is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as an oxygen, nitrogen, or a π-system.

While specific studies on halogenated this compound were not found, the principles can be inferred from studies on other halogenated organic molecules. The strength of the halogen bond is influenced by the polarizability of the halogen atom (I > Br > Cl > F) and the nature of the halogen bond acceptor. In the context of these benzamide derivatives, potential halogen bond acceptors include the carbonyl oxygen, the nitrogen atom of the amide, or the π-electron clouds of the aromatic rings and the ethynyl (B1212043) group. The formation of halogen bonds could compete with or complement the primary hydrogen bonding network, potentially leading to different crystal packing arrangements and the formation of novel polymorphs or co-crystals.

Characterization of Pi-Pi Stacking and Other Aromatic Interactions

The presence of two phenyl rings and an ethynyl group in this compound provides ample opportunity for π-π stacking and other aromatic interactions. These interactions, though generally weaker than hydrogen bonds, are crucial in stabilizing the three-dimensional crystal lattice.

Pi-pi stacking can occur in various geometries, including face-to-face (sandwich) and parallel-displaced configurations. The substitution pattern on the aromatic rings significantly influences these interactions. Electron-donating groups (like the methyl group) and electron-withdrawing groups can modulate the quadrupole moment of the aromatic rings, affecting the preferred stacking arrangement. acs.org

Design and Synthesis of Co-crystals and Polymorphs

Crystal engineering principles can be applied to design and synthesize novel solid forms of this compound, such as co-crystals and polymorphs.

Co-crystals: Co-crystallization involves combining the target molecule with a second, different molecule (a coformer) in a specific stoichiometric ratio within the same crystal lattice. nih.gov The selection of a coformer is typically based on its ability to form robust, predictable supramolecular synthons with the target molecule. For this compound, coformers could be selected to interact with the amide group (e.g., carboxylic acids forming an acid-amide synthon), the ethynyl group (e.g., molecules capable of hydrogen bonding to the terminal alkyne or interacting with its π-system), or the aromatic rings. This strategy can be used to modify the physicochemical properties of the parent compound.

Polymorphs: Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. mdpi.comnih.gov Different polymorphs of a substance can exhibit different properties, and their formation can often be controlled by varying crystallization conditions such as solvent, temperature, and pressure. nih.gov For N-arylbenzamides, polymorphism can arise from different conformations of the molecule (e.g., different torsion angles between the phenyl rings and the central amide plane) or different hydrogen bonding patterns. mdpi.com For example, N-(3-hydroxyphenyl)-3-methoxybenzamide exhibits two polymorphs that differ in their hydrogen bonding networks, leading to one forming a 3D net and the other forming 2D layers. mdpi.com It is plausible that this compound could also exhibit polymorphism under different crystallization conditions.

Influence of Intermolecular Forces on Crystal Packing and Properties

The collective effect of the intermolecular forces discussed above dictates the final crystal packing arrangement and, consequently, the macroscopic properties of the material. The dominant N−H···O hydrogen bonds typically establish the primary structural motif, such as the infinite chains observed in related benzamides. nih.govnih.gov

The weaker π-π stacking, C−H···O, and other van der Waals forces then govern how these primary chains pack together in three dimensions. The dihedral angle between the two aromatic rings is a key conformational parameter that is influenced by the balance of intramolecular steric effects and intermolecular packing forces. In N-(4-methylphenyl)benzamide and N-(4-Chlorophenyl)-4-methylbenzamide, these angles are 63.41° and 59.25°, respectively, indicating a significantly twisted conformation. nih.govnih.gov This twisting is a compromise to allow for efficient crystal packing and the formation of favorable intermolecular contacts. The specific arrangement of molecules will influence properties such as density, melting point, solubility, and mechanical behavior.

Table 2: Key Structural Features of Analogous Benzamides

| Compound Name | Crystal System | Space Group | Key Interaction | Dihedral Angle between Rings (°) |

|---|---|---|---|---|

| N-(4-methylphenyl)benzamide nih.govresearchgate.net | Orthorhombic | Pbca | N—H···O chains | 63.41 |

| N-(4-Chlorophenyl)-4-methylbenzamide nih.gov | Triclinic | P -1 | N—H···O chains | 59.25 |

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Purification and Analysis

Chromatographic methods are fundamental for the isolation and purification of N-(4-ethynylphenyl)-4-methylbenzamide from crude reaction mixtures and for analyzing its purity.

Flash Column Chromatography: This is a primary technique for the purification of synthetic compounds. For compounds structurally related to this compound, purification is commonly performed using silica (B1680970) gel as the stationary phase. rsc.org A typical setup involves using Silycycle Silica Flash F60 (230-400 mesh) silica gel. rsc.org The choice of eluent (mobile phase) is crucial for effective separation. A common solvent system for related benzamide (B126) derivatives is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297) (EtOAc). rsc.org For a structurally similar compound, a retention factor (Rf) of 0.14 was achieved using a hexane/EtOAc ratio of 10:1, indicating a suitable polarity for elution and separation on a silica gel column. rsc.org The process involves carefully loading the crude product onto the column and eluting with the chosen solvent system, collecting fractions, and analyzing them to isolate the pure compound. orgsyn.org

High-Performance Liquid Chromatography (HPLC): For achieving higher purity or for analytical purposes, HPLC is the method of choice. It offers superior resolution compared to flash chromatography. Some related compounds are purified using preparative HPLC systems, such as a LC-908 HPLC with a Gel Permeation Chromatography (GPC) column. rsc.org Analytical HPLC is used to determine the purity of the final product with high accuracy. The selection of the column (e.g., reversed-phase C18) and the mobile phase (often a mixture of acetonitrile (B52724) and water with modifiers) is optimized to achieve sharp, well-resolved peaks for the target compound and any impurities.

The table below summarizes typical parameters for these chromatographic techniques.

| Technique | Stationary Phase | Mobile Phase (Example) | Application |

| Flash Column Chromatography | Silica Gel (e.g., 230-400 mesh) rsc.org | Hexane/Ethyl Acetate (10:1) rsc.org | Primary Purification |

| HPLC | GPC (preparative) rsc.org or C18 (analytical) | Acetonitrile/Water | High-Purity Purification, Analysis |

Development of Spectroscopic Methods for Quantification in Research Samples

Spectroscopic techniques are vital for the structural elucidation and quantification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for confirming the molecular structure. Quantification using NMR (qNMR) can be performed by integrating the signal of a specific proton of the target compound against the signal of a known amount of an internal standard. This method is highly accurate and does not require a calibration curve if the standard is well-chosen.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the elemental composition of the molecule. rsc.org When coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a powerful tool for identifying and quantifying the compound in complex mixtures. For quantification, a calibration curve is typically generated using standards of known concentrations.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the C≡C stretch of the ethynyl (B1212043) group, the C=O stretch of the amide, and the N-H stretch. While less common for precise quantification, it can be used to monitor the appearance of the product or disappearance of starting materials.

Instrumentation used for the analysis of related compounds includes VARIAN UNITY INOVA-600 (NMR), JASCO FT/IR-4000 (IR), and Shimadzu GCMS-QP 5000 or GCMS-QP 2010 (MS) instruments. rsc.org

Techniques for Reaction Monitoring and Process Optimization

Effective monitoring of the chemical reaction to synthesize this compound is crucial for optimizing reaction conditions and maximizing yield.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method used to monitor the progress of a reaction. A small aliquot of the reaction mixture is spotted on a TLC plate (e.g., silica gel), which is then developed in an appropriate solvent system. By comparing the spots of the starting materials, the product, and the reaction mixture over time, one can determine when the reaction is complete. researchgate.net For instance, the disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction. researchgate.netuva.nl The Rf value obtained from TLC can also help in developing the solvent system for purification by flash column chromatography. rsc.org

This systematic use of analytical methodologies ensures that the synthesis and purification of this compound are well-controlled, leading to a final product of high purity and confirmed identity, which is essential for any further research applications.

Q & A

Q. What are the common synthetic routes for N-(4-ethynylphenyl)-4-methylbenzamide, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. A plausible route includes: (i) Preparation of 4-methylbenzoyl chloride via reaction of 4-methylbenzoic acid with thionyl chloride. (ii) Coupling with 4-ethynylaniline under Schotten-Baumann conditions (base-mediated acylation). Key intermediates (e.g., 4-ethynylaniline) can be characterized using ¹H/¹³C NMR to confirm regiochemistry and IR spectroscopy to verify alkyne (-C≡C-H) stretches (~3300 cm⁻¹) . Note : Catalytic methods, such as Pd-mediated cross-coupling (e.g., Sonogashira), may optimize yield for ethynyl-substituted intermediates .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation of This compound?

- Methodological Answer :

- X-ray crystallography : Resolves molecular geometry, torsion angles, and hydrogen-bonding networks. Software like SHELXL refines crystallographic data to confirm the planar benzamide core and ethynyl orientation .

- NMR : ¹H NMR identifies aromatic protons (δ 7.2–8.0 ppm) and methyl groups (δ 2.4 ppm). ¹³C NMR confirms carbonyl (δ ~165 ppm) and alkyne carbons (δ ~70–90 ppm) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 264.12).

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound derivatives across studies?

- Methodological Answer : Contradictions often arise from variations in: (i) Assay conditions : Standardize protocols (e.g., IC₅₀ measurements using identical cell lines or enzyme isoforms). (ii) Stereochemical purity : Use chiral HPLC or CD spectroscopy to ensure enantiomeric excess (>95%) for bioactive isomers . (iii) Solubility effects : Compare activity in DMSO vs. aqueous buffers; logP calculations predict membrane permeability . Example : If one study reports antitumor activity while another does not, validate via dose-response curves and apoptosis markers (e.g., caspase-3 activation) .

Q. What experimental design considerations are critical for studying this compound in enzyme inhibition assays?

- Methodological Answer : (i) Enzyme selection : Prioritize targets with structural homology to known benzamide-binding proteins (e.g., kinases or acetyltransferases). (ii) Competitive vs. non-competitive inhibition : Perform Lineweaver-Burk plots with varying substrate concentrations. (iii) Fluorescence quenching : Monitor tryptophan residues in enzymes using spectrofluorometry to infer binding affinity (ΔF vs. [inhibitor]) . (iv) Molecular docking : Use software like AutoDock to predict binding poses, focusing on the ethynyl group’s role in π-π stacking or hydrophobic interactions .

Q. How can researchers optimize catalytic conditions for synthesizing this compound via Sonogashira coupling?

- Methodological Answer : (i) Catalyst screening : Compare Pd(PPh₃)₄ (high activity but cost) vs. Pd/CuI systems (lower catalyst loading) . (ii) Solvent effects : Use polar aprotic solvents (e.g., DMF) to enhance alkyne reactivity. (iii) Ligand optimization : Bulky ligands (e.g., XPhos) suppress homocoupling of ethynyl groups. (iv) In situ monitoring : Track reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 3:1) or GC-MS .

Data Analysis and Mechanistic Studies

Q. What computational methods validate the electronic effects of the ethynyl group in This compound?

- Methodological Answer :

- DFT calculations : Gaussian09 or ORCA software computes HOMO-LUMO gaps to assess electron-withdrawing/donating effects. The ethynyl group lowers LUMO energy, enhancing electrophilic reactivity .

- NBO analysis : Quantifies hyperconjugative interactions between the ethynyl π-system and benzamide carbonyl .

- Molecular dynamics : Simulates solvation effects (e.g., in water/DMSO) to predict aggregation tendencies .

Q. How do researchers analyze conflicting crystallographic data for benzamide derivatives?

- Methodological Answer : (i) Twinning detection : Use PLATON to identify twinned crystals; refine data with SHELXL ’s TWIN/BASF commands . (ii) Disorder modeling : For flexible ethynyl groups, apply PART instructions to split occupancy between conformers. (iii) Validation tools : Check R-factors (<5%) and CCDC-deposited structures (e.g., CCDC 1524061 for analogous compounds) .

Application-Oriented Questions

Q. What strategies are used to evaluate this compound as a precursor for metal-organic frameworks (MOFs)?

- Methodological Answer : (i) Coordination studies : React with Pd(II) or Cu(I) salts; monitor via UV-Vis (d-d transitions) and FTIR (shift in C≡C stretch). (ii) Surface area analysis : BET measurements post-MOF synthesis assess porosity (e.g., ~500 m²/g). (iii) Thermogravimetry (TGA) : Determine thermal stability (decomposition >300°C) .

Q. How can researchers design SAR studies for this compound analogs?

- Methodological Answer : (i) Substituent variation : Synthesize derivatives with halogens (-F, -Cl) or electron-donating groups (-OCH₃) at the 4-methyl position. (ii) Bioisosteric replacement : Replace ethynyl with cyano (-CN) or vinyl (-CH=CH₂) groups to probe steric/electronic effects . (iii) 3D-QSAR : Use CoMFA or CoMSIA models to correlate substituent bulkiness with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products